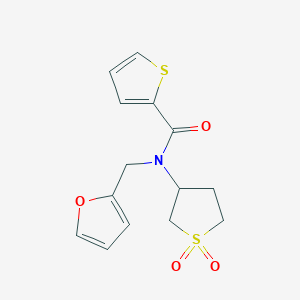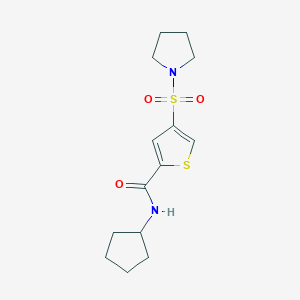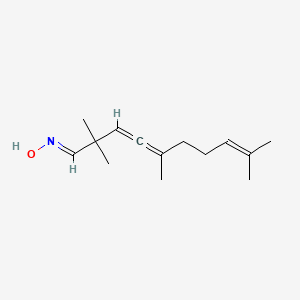
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiophene-2-carboxamides has been reported, where various N-glycosyl-thiophene-2-carboxamides were synthesized and assessed for their biological effects, indicating the potential for complex synthesis pathways involving thiophene derivatives (Rawe et al., 2006). Another study detailed the synthesis of N(3)-aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides, showcasing methods that could be relevant for synthesizing complex molecules involving furyl and thiophenyl groups (Dyachenko et al., 2008).
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamides and their derivatives has been extensively studied, with X-ray crystal structural analysis revealing insights into their conformational properties (Rawe et al., 2006). Such analyses are crucial for understanding the 3D arrangement of atoms within the compound and predicting its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Thiophene derivatives are known to participate in a variety of chemical reactions, such as the Diels–Alder reaction, where N-(2-Thienyl)allene carboxamides demonstrated the thiophene nucleus acting as a diene or dienophile depending on substituents (Himbert et al., 1990). These reactions are pivotal for the synthesis of complex organic compounds and can significantly influence the chemical properties of the resulting molecule.
Physical Properties Analysis
The physical properties of thiophene and furan derivatives, such as solvatochromism and crystallochromism, have been investigated to understand their interaction with various environments. Studies on similar compounds have shown how the structural elements of thiophene and furan can impact the UV/Vis absorption spectra, providing insights into their electronic structures and stability (El-Sayed et al., 2003).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c16-14(13-4-2-7-20-13)15(9-12-3-1-6-19-12)11-5-8-21(17,18)10-11/h1-4,6-7,11H,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNBUYYZDLJYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5532797.png)
![4-[(mesitylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5532802.png)
![{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B5532805.png)

![N-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5532826.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5532831.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5532836.png)
![9-ethyl-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5532840.png)

![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5532859.png)
![(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5532892.png)
![(4-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5532898.png)
![1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5532908.png)
